molecular formula C13H17N5O2 B14902621 1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14902621
M. Wt: 275.31 g/mol
InChI Key: DRAHDDYVQQQIPZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a piperidine ring fused to a pyrimidine core, makes it a valuable subject for research and development.

Preparation Methods

The synthesis of 1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is reacted with 1-pyrrolidinecarboxaldehyde to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential as a tool for studying biological systems, particularly protein kinases.

    Medicine: It shows promise as a potential therapeutic agent for diseases like cancer due to its ability to inhibit protein kinases.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with protein kinases. It acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the activity of the kinases, leading to altered cell signaling pathways and potential therapeutic effects.

Comparison with Similar Compounds

1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another pyrimidine derivative with similar biological activities.

    Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and kinase inhibitory activities. These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C13H17N5O2

Molecular Weight

275.31 g/mol

IUPAC Name

1,3-dimethyl-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H17N5O2/c1-16-10-9(11(19)17(2)13(16)20)8-14-12(15-10)18-6-4-3-5-7-18/h8H,3-7H2,1-2H3

InChI Key

DRAHDDYVQQQIPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)N(C1=O)C)N3CCCCC3

Origin of Product

United States

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